4-(4-Pyridazinyl)benzoic acid
Description
Overview of Pyridazine-Containing Carboxylic Acids in Chemical Research
Pyridazine-containing carboxylic acids represent a noteworthy class of heterocyclic compounds that have garnered substantial interest in various fields of chemical research. The pyridazine (B1198779) ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique electronic and steric characteristics to the molecules in which it is incorporated. When conjugated with a carboxylic acid moiety, these compounds exhibit a versatile chemical nature, making them valuable building blocks and functional molecules.
Furthermore, the dual characteristics of a hydrogen-bonding pyridazine motif and a lipophilic benzene (B151609) ring in derivatives have been explored for their pharmacological potential. Various pyridazine derivatives have shown a wide spectrum of biological activities, including but not limited to anti-inflammatory, antioxidant, antimicrobial, and antiviral effects. mdpi.comontosight.ai For instance, certain pyridazine-based compounds have been investigated for their ability to inhibit enzymes or interact with biological targets like viral capsid proteins.
Structural Classification of 4-(4-Pyridazinyl)benzoic Acid within Heterocyclic Systems
From a structural standpoint, this compound is classified as a biaryl compound, where a pyridazine ring and a benzoic acid moiety are directly linked via a carbon-carbon single bond. This places it within the larger family of heteroaromatic carboxylic acids.
The core structure consists of two key components:
A Pyridazine Ring: A 1,2-diazine, which is an aromatic six-membered ring containing two adjacent nitrogen atoms. This ring system is known for its electron-deficient nature.
A Benzoic Acid Moiety: A benzene ring substituted with a carboxylic acid group.
The IUPAC name for this compound is 4-(pyridazin-4-yl)benzoic acid. Its structure is unambiguously defined by the connection of these two heterocyclic and aromatic systems.
Historical Development and Contemporary Significance of Pyridazine-Benzoic Acid Conjugates
The study of pyridazine derivatives has a long history, with initial interest stemming from their synthesis and fundamental reactivity. The development of synthetic methodologies to construct the pyridazine ring and to introduce functional groups has been a continuous area of research. Early work focused on understanding the reactions of pyridazines, including their behavior with organometallic reagents. acs.org
The conjugation of pyridazine moieties with other aromatic systems, such as benzoic acid, represents a more modern area of investigation driven by the quest for new functional molecules. The contemporary significance of pyridazine-benzoic acid conjugates and related structures is multifaceted:
Medicinal Chemistry: The pyridazine scaffold is a recognized pharmacophore found in numerous biologically active compounds. nih.gov The combination with a benzoic acid unit, another common fragment in drug design, creates molecules with potential for diverse pharmacological applications. researchgate.net For instance, the ability of the pyridazine nitrogens to act as hydrogen bond acceptors is a key feature in molecular recognition at biological targets. nih.gov Research into derivatives has explored their potential as antiviral and antimicrobial agents.
Materials Science: The rigid structure and coordinating ability of pyridazine-benzoic acid ligands make them attractive for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting properties such as luminescence, porosity, and catalytic activity, with applications in gas storage, separation, and sensing.
Synthetic Chemistry: These conjugates serve as versatile intermediates for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives.
The ongoing research into pyridazine-benzoic acid conjugates underscores their importance as a platform for discovering new molecules with tailored properties for a variety of scientific and technological applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-pyridazin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-6-12-13-7-10/h1-7H,(H,14,15) |
InChI Key |
MRRBIXZXUTZSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Pyridazinyl Benzoic Acid and Its Analogs
Strategies for Pyridazine (B1198779) Ring Construction and Functionalization
The formation of the pyridazine ring is a critical step, with several established pathways available to chemists. These methods often begin with acyclic precursors or involve the modification of existing heterocyclic systems.
Approaches Utilizing 3,6-Dichloropyridazine (B152260) Precursors
The commercially available 3,6-dichloropyridazine is a versatile and widely used starting material for building more complex pyridazine structures. benthamdirect.com Its two chlorine atoms offer sites for sequential and regioselective functionalization through nucleophilic substitution or cross-coupling reactions. researchgate.net The electron-deficient nature of the pyridazine ring facilitates these transformations. benthamdirect.com
One common strategy involves the selective replacement of the chlorine atoms. For instance, 3,6-dichloropyridazine can react with various nucleophiles, allowing for the introduction of different functional groups. researchgate.net A related compound, 3,6-dichloropyridazine-4-carboxylic acid, serves as a valuable building block where the chlorine atoms can be substituted, and the carboxylic acid group provides a handle for further modifications. cymitquimica.comontosight.ai The reactivity of the chlorine atoms can be tuned, often allowing for stepwise reactions to introduce different substituents at the 3- and 6-positions. researchgate.net This step-by-step approach is crucial for creating a diverse library of substituted pyridazines. benthamdirect.com
| Precursor | Key Features | Synthetic Applications |
| 3,6-Dichloropyridazine | Commercially available, two reactive chlorine sites. benthamdirect.com | Versatile starting material for various functionalized pyridazines via nucleophilic substitution and cross-coupling. benthamdirect.comresearchgate.net |
| 3,6-Dichloropyridazine-4-carbonyl chloride | Contains a highly reactive acyl chloride group in addition to the two chlorine atoms. ontosight.ai | Used as an intermediate for creating amides, esters, and other derivatives in pharmaceutical and agrochemical synthesis. ontosight.ai |
| 3,6-Dichloropyridazine-4-carboxylic acid | Features two reactive chlorine atoms and a carboxylic acid group. cymitquimica.com | Building block for complex molecules, allowing for substitution at chloro-positions and modification at the acid group. cymitquimica.com |
Cyclization and Heterocyclic Formation Pathways for Pyridazines
Beyond using pre-formed pyridazine rings, constructing the heterocycle from acyclic precursors is a fundamental approach. Various cyclization strategies have been developed to afford functionalized pyridazines.
One powerful method is the cascade imination/6π-electrocyclization of specific hydrazone tautomers. researchgate.net This pathway involves the reaction of precursors like chlorovinyl aldehydes and oxamic acid thiohydrazides, which cyclize to form the pyridazine ring, often with the elimination of small molecules like molecular sulfur. acs.org Another approach is the [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which provides access to a variety of trisubstituted pyridazines. researchgate.net
The inverse-electron-demand Diels-Alder reaction is another key strategy, particularly using tetrazines and alkynyl sulfides. rsc.org This method allows for the regioselective synthesis of trisubstituted pyridazines following the cycloaddition and subsequent extrusion of nitrogen gas. rsc.org Additionally, condensation reactions, for example between hydrazones derived from carbohydrazides and dicarbonyl compounds, can lead to the formation of the pyridazine ring system. researchgate.net These cyclization methods are often characterized by their ability to build complex, multi-substituted pyridazine cores in a controlled manner. acs.orgrsc.org
Coupling Reactions for Benzoic Acid Moiety Incorporation
Once the desired pyridazine core is synthesized, it must be linked to the benzoic acid moiety. Cross-coupling and condensation reactions are the primary methods employed for this critical bond formation.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are frequently used to form the crucial C-C bond between the pyridazine and benzene (B151609) rings. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halo-pyridazine with a benzoic acid derivative bearing a boronic acid or ester. A hypothetical route for 4-(4-Pyridazinyl)benzoic acid could involve the Suzuki coupling of 4-bromobenzoic acid with pyridazine-4-boronic acid.
The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. For instance, ligands like SPhos are often used to enhance the coupling of electron-deficient aryl halides. The reaction conditions are optimized to maximize yield and purity, with typical parameters including a palladium catalyst like Pd(PPh₃)₄, a base such as K₂CO₃, and a solvent system like DMF or dioxane/water at elevated temperatures. Benzoic acid itself can promote certain palladium-catalyzed C-H activation reactions, highlighting the diverse roles of the reactants in these complex catalytic cycles. mdpi.comnih.gov
| Coupling Reaction | Reactants | Catalyst System (Example) | Key Features |
| Suzuki-Miyaura | Halo-pyridazine and a boronic acid/ester of benzoic acid. | Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF solvent. | Forms a robust C-C bond between the two aromatic rings. |
| C-H Arylation | Azole/pyridazine and an aryl bromide. mdpi.com | Pd(OAc)₂, P(o-tol)₃, with benzoic acid as an additive. mdpi.com | Directly couples a C-H bond on one ring with a C-Br bond on the other, avoiding the need to pre-functionalize with boronic acids. mdpi.com |
Condensation Reactions with Benzoic Acid Derivatives
Condensation reactions provide an alternative route to link the pyridazine and benzoic acid moieties, typically forming a linker such as an amide or hydrazide group instead of a direct C-C bond. unizin.org For instance, a pyridazinyl hydrazine (B178648) can undergo a condensation reaction with a benzoic acid derivative to form a hydrazide linkage. ontosight.ai
This type of reaction involves activating the carboxylic acid, often by converting it to a more reactive species like an acid chloride using thionyl chloride (SOCl₂). preprints.org The activated acid can then react with an amino- or hydrazino-pyridazine to form the corresponding amide or hydrazide. ontosight.aipreprints.org These reactions are fundamental in building larger molecules from carboxylic acid and amine/hydrazine building blocks, often with the elimination of a small molecule like water. unizin.org
Reductive Alkylation Strategies for Aromatic Amine Linkages
Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds, which can be applied to link pyridazine and benzoic acid fragments. organic-chemistry.org This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org
In this context, an amino-pyridazine could be reacted with a formylbenzoic acid (an aldehyde-substituted benzoic acid). The initial reaction forms an imine intermediate, which is then reduced in situ to the corresponding secondary amine, creating a -CH₂-NH- linkage between the two aromatic systems. Various reducing agents can be employed, from sodium borohydride (B1222165) to catalytic systems involving silanes. organic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net More advanced nickel-catalyzed reductive cross-coupling methods have also been developed to unite amine and carboxylic acid building blocks, further expanding the toolkit for creating such linkages. researchgate.net
Preparation of Hydrazide and Ester Derivatives of this compound
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, notably esters and hydrazides. These derivatives are often crucial intermediates for creating more complex molecules, including potential pharmacologically active agents. ontosight.ainih.gov
Esterification: The conversion of this compound to its corresponding esters is typically achieved through standard acid-catalyzed esterification. For instance, reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), yields the respective ester. The reaction of this compound with methanol, for example, produces methyl 4-(4-pyridazinyl)benzoate with high efficiency.
Hydrazide Synthesis: Hydrazide derivatives are commonly prepared from the corresponding esters. The ester, such as methyl 4-(4-pyridazinyl)benzoate, is treated with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol. nih.gov This nucleophilic acyl substitution reaction typically proceeds smoothly at room temperature or with gentle heating to afford 4-(4-pyridazinyl)benzohydrazide in good yields. nih.govchemmethod.com This hydrazide is a key building block for synthesizing hydrazones, oxadiazoles, and triazoles. nih.govnih.gov The general synthetic pathway is a two-step process starting from the carboxylic acid, as illustrated in various syntheses of benzoic acid hydrazide analogs. nih.gov
| Starting Material | Reagent(s) | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 4-(4-pyridazinyl)benzoate | Reflux | |
| Ethyl 4-aminobenzoate (B8803810) (analog precursor) | Hydrazine hydrate | 4-Aminobenzohydrazide | Ethanol, Room Temperature, 12h | nih.gov |
| Ethyl p-hydroxybenzoate (analog precursor) | Hydrazine hydrate | 4-Hydroxybenzohydrazide | Microwave, 180W, 3 min | chemmethod.com |
Multicomponent Reaction Approaches to this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer an efficient strategy for generating molecular diversity. beilstein-journals.org While a direct one-pot synthesis of this compound via an MCR is not prominently documented, MCRs are instrumental in building complex heterocyclic systems that can be analogous or serve as precursors to the target scaffold.
For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating α-aminoacyl amide derivatives from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. beilstein-journals.org By carefully selecting the building blocks, it is conceivable to construct molecules bearing both pyridazine and benzoic acid moieties. For example, using a pyridazine-containing amine or aldehyde and a benzoic acid derivative as inputs could lead to complex structures around the core scaffold. nih.gov
Similarly, other MCRs can be employed to construct the pyridazine ring itself. Reactions involving isocyanides, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and various acidic components, including nicotinic or isonicotinic acid, can yield highly substituted heterocyclic systems. nih.gov These strategies highlight the potential of MCRs to rapidly assemble libraries of compounds with the pyridazinyl-aryl core structure for further investigation.
Advanced Synthetic Transformations and Derivatization
To facilitate the synthesis of amides and other conjugates, the carboxylic acid group of this compound must often be converted into a more reactive form. The most common activated intermediate is the acyl chloride.
The transformation to 4-(4-pyridazinyl)benzoyl chloride is readily achieved by treating the parent carboxylic acid with a chlorinating agent. Standard reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comjcsp.org.pk The reaction is typically performed by refluxing the acid in neat thionyl chloride or by reacting it with oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com This acyl chloride is a highly valuable intermediate, poised for nucleophilic attack by amines, alcohols, and other nucleophiles. jcsp.org.pkpreprints.org
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Neat or in a solvent (e.g., DCM, benzene), reflux | Commonly used, byproducts (SO₂ and HCl) are gaseous. | commonorganicchemistry.com |
| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM) with catalytic DMF, room temperature | Milder conditions, byproducts are gaseous. | commonorganicchemistry.com |
| Phosphorus pentachloride (PCl₅) | Inert solvent | Effective but can sometimes lead to side reactions. |
The synthesis of amides from this compound is a key step in developing new chemical entities, particularly in drug discovery. nih.gov These amides are typically formed by reacting an activated form of the acid, such as 4-(4-pyridazinyl)benzoyl chloride, with a primary or secondary amine.
Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling agents. These reagents activate the carboxylic acid in situ to facilitate amide bond formation. Examples of such coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. Recently, novel phosphonium-based coupling agents have also been developed for the effective amidation of carboxylic acids. lookchemmall.com Structure-activity relationship (SAR) studies on related pyridazine compounds have shown that systematic modifications of the amide moiety are crucial for tuning biological activity. nih.gov
The this compound scaffold can be a precursor for constructing more complex, polycyclic heterocyclic systems. These cyclization reactions can involve either the pyridazine or the benzoic acid portion of the molecule, leading to novel fused rings with distinct chemical properties.
Several strategies exist for creating fused pyridazine systems. For example, intramolecular electrophilic substitution, such as the Widman-Stoermer reaction, can be used. Diazotization of an appropriately substituted aminopyridine bearing an electron-rich aromatic ring can lead to intramolecular cyclization, forming tricyclic systems like pyrido[3,4-c]cinnolines. mdpi.com Another approach is reductive cyclization. For instance, a 4-(2-nitrophenyl)pyridazine-3-carboxylate ester can undergo reductive cyclization with iron in acetic acid to yield a lactam, effectively fusing a new ring onto the pyridazine core. mdpi.com Photocyclization and thermal cyclization of precursors like phenylazopyridines are also established methods for generating fused pyridazine architectures. mdpi.com These advanced transformations open pathways to novel, rigid molecular frameworks that are of interest in materials science and medicinal chemistry.
| Reaction Type | Precursor Structure | Reagents/Conditions | Fused Product Type | Reference |
|---|---|---|---|---|
| Widman-Stoermer type | 4-Aryl-3-aminopyridine derivative | Diazotization (e.g., NaNO₂, HCl) | Pyrido[3,4-c]cinnoline | mdpi.com |
| Reductive Cyclization | 4-(2-Nitrophenyl)pyridazine-3-carboxylate ester | Fe, Acetic Acid | Pyridocinnolinone (lactam) | mdpi.com |
| Photocyclization | Azopyridine derivative | UV irradiation | Pyridocinnoline | mdpi.com |
| Base-catalyzed Cyclization | Amide/Thioamide pyridazine derivative | NaOH | Triazine fused system | researchgate.net |
Chemical Reactivity and Transformations of 4 4 Pyridazinyl Benzoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions typical of aromatic carboxylic acids, including esterification, amidation, and salt formation.
As a carboxylic acid, 4-(4-Pyridazinyl)benzoic acid can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgyoutube.com The reaction involves the combination of the organic acid with an alcohol to form an ester and water. iajpr.com The efficiency of the reaction can be influenced by factors such as the steric bulk of the alcohol used. researchgate.net To drive the equilibrium towards the product, the water formed during the reaction is typically removed. google.com
Various conditions can be employed to achieve esterification. For instance, a common laboratory method involves refluxing the carboxylic acid with the desired alcohol in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄). libretexts.orgiajpr.com
| Reactant | Catalyst | Product | General Conditions |
| Alcohol (e.g., Methanol (B129727), Ethanol) | Strong Acid (e.g., H₂SO₄) | Corresponding Ester | Reflux |
| Alkyl Halide | Base (to form carboxylate salt) | Corresponding Ester | Nucleophilic Substitution |
| Alcohol | Tin(II) compounds | Corresponding Ester | Distillation to remove water google.com |
This table represents general esterification methods applicable to benzoic acid derivatives.
The carboxylic acid functionality can be transformed into an amide through reaction with a primary or secondary amine. Direct condensation of carboxylic acids and amines is possible but often requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt and to remove the water byproduct. mdpi.com
More commonly, the reaction is facilitated by coupling agents or by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. Various condensing agents can be used to promote amide bond formation under milder conditions. For example, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov The reaction can also be carried out using phosphine-iodine systems or by employing boronic acid catalysts. mdpi.comrsc.org These methods are widely used in the synthesis of complex molecules, including peptides.
| Amine | Coupling Agent/Method | Product | General Conditions |
| Primary or Secondary Amine | Thermal Condensation (>160°C) | N-substituted amide | High Temperature, Water Removal mdpi.com |
| Primary or Secondary Amine | TiCl₄ | N-substituted amide | Reflux in a suitable solvent nih.gov |
| Primary or Secondary Amine | Triphenylphosphine/Iodine | N-substituted amide | Varies depending on substrates rsc.org |
| Primary or Secondary Amine | Boronic Acid Catalysts | N-substituted amide | Anhydrous conditions |
This table represents general amidation methods applicable to benzoic acid derivatives.
This compound is an amphoteric molecule, meaning it possesses both acidic and basic properties. The carboxylic acid group is acidic and will react with bases to form carboxylate salts. This is a standard acid-base neutralization reaction.
Conversely, the pyridazine (B1198779) ring contains two nitrogen atoms which are weakly basic. nih.gov The basicity of the parent pyridazine is modest (pKa = 2.0), significantly weaker than pyridine (B92270) (pKa = 5.2). nih.gov Therefore, in the presence of a strong acid, one of the nitrogen atoms on the pyridazine ring can be protonated to form a pyridazinium salt. The choice of acid or base and the solvent system used are critical in the successful isolation of molecular salts. nih.gov
Reactivity of the Pyridazine Heterocyclic Ring System
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. nih.govwikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is activated towards nucleophilic attack. Similar to pyridine, nucleophilic aromatic substitution occurs preferentially at positions ortho and para (in this case, positions 3, 5, and 6) to the nitrogen atoms. stackexchange.comquimicaorganica.org Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atoms. stackexchange.comyoutube.com Reactions with strong nucleophiles, such as amide ions in the Chichibabin reaction, can lead to the substitution of a hydrogen atom. youtube.com The presence of a good leaving group (like a halogen) at these activated positions further facilitates substitution by an addition-elimination mechanism. youtube.com
Electrophilic Aromatic Substitution (EAS): In contrast, the pyridazine ring is strongly deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. masterorganicchemistry.com Electrophilic attack on the pyridazine ring would require harsh reaction conditions and would be significantly slower than on the electron-richer benzene (B151609) ring. Therefore, electrophilic substitution reactions on this compound, such as nitration or halogenation, are expected to occur preferentially on the benzoic acid portion of the molecule. lumenlearning.comlibretexts.org The carboxylic acid group is a deactivating, meta-directing group, while the pyridazinyl substituent's electronic effect would also influence the position of substitution.
This compound is an excellent candidate as a ligand in coordination chemistry due to its multiple potential binding sites. It can act as a bifunctional or bridging ligand, coordinating to metal centers through both the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. nih.govresearchgate.net
The nitrogen atoms of the pyridazine act as softer Lewis bases, while the carboxylate oxygen atoms are harder Lewis bases. According to the Hard and Soft Acids and Bases (HSAB) theory, this allows for selective coordination. Softer metal ions (d-block metals) are expected to preferentially coordinate to the nitrogen donors, while harder metal ions (f-block metals) would favor coordination with the oxygen donors of the carboxylate. nih.govresearchgate.net This dual functionality makes the compound a valuable building block for constructing coordination polymers and metal-organic frameworks (MOFs). uobaghdad.edu.iq
| Metal Ion Type | HSAB Character | Preferred Coordination Site | Potential Structure |
| Lanthanides (e.g., La³⁺, Eu³⁺) | Hard Acid | Carboxylate Oxygen atoms nih.govresearchgate.net | Metal-carboxylate clusters |
| Transition Metals (e.g., Cu²⁺, Co²⁺, Ni²⁺) | Borderline/Soft Acid | Pyridazine Nitrogen atoms nih.govuobaghdad.edu.iq | Metal-heterocycle chains |
| Alkali/Alkaline Earth (e.g., Na⁺, Ca²⁺) | Hard Acid | Carboxylate Oxygen atoms | Ionic salts, simple complexes |
This table outlines the expected coordination behavior based on HSAB theory.
Influence of Substituents on Electronic Properties and Reactivity
The electronic character of the pyridazine ring significantly influences the reactivity of the entire molecule. The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which reduces the electron density of the aromatic system, a property known as π-deficiency. researchgate.netresearchgate.net This inherent electronic nature makes the pyridazine ring less susceptible to electrophilic substitution compared to benzene. researchgate.net Any electrophilic attack would likely occur on the phenyl ring, directed by the carboxylic acid group, although the deactivating effect of the pyridazinyl substituent would render these reactions slow.
Conversely, the π-deficient nature of the pyridazine ring makes it more susceptible to nucleophilic attack. uoanbar.edu.iqstackexchange.com Nucleophilic aromatic substitution is a characteristic reaction of such electron-poor heterocyclic systems. The positions most favorable for nucleophilic attack on a pyridazine ring are those ortho and para to the nitrogen atoms, due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.comquora.com
The benzoic acid moiety also plays a crucial role. The carboxylic acid group is an electron-withdrawing group, further deactivating the phenyl ring towards electrophilic substitution and directing incoming electrophiles to the meta position. The acidity of the carboxylic proton can be influenced by substituents on the pyridazine ring, although this effect is transmitted through the phenyl spacer.
Transformations Involving Linker Moieties (e.g., Hydrazide, Amino)
Introducing linker moieties, such as hydrazide (-CONHNH2) or amino (-NH2) groups, by derivatizing the carboxylic acid function, opens up a wide range of chemical transformations, enabling the construction of more complex molecular architectures.
Reactions with Carbonyl Compounds
Derivatives of this compound bearing hydrazide or amino linkers are expected to readily react with carbonyl compounds like aldehydes and ketones. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds.
Hydrazide Derivatives: The reaction of a hydrazide derivative of this compound with an aldehyde or a ketone would yield a hydrazone. This condensation reaction typically proceeds under mildly acidic conditions. nih.govrsc.org The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. nih.gov This is followed by a dehydration step to form the stable C=N double bond of the hydrazone. The general mechanism for this reaction is well-established. nih.govrsc.org
Amino Derivatives: Similarly, an amino derivative of this compound would react with aldehydes and ketones to form an imine, also known as a Schiff base. nih.govchemistrysteps.comchemistrysteps.com This reaction also involves a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond. chemistrysteps.comlibretexts.org The reaction is reversible and is often carried out with the removal of water to drive the equilibrium towards the product. nih.gov
A summary of these transformations is presented in the table below.
| Linker Moiety | Carbonyl Compound | Product | General Conditions |
| Hydrazide (-CONHNH₂) | Aldehyde (R-CHO) or Ketone (R₂C=O) | Hydrazone | Mildly acidic |
| Amino (-NH₂) | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Mildly acidic, often with water removal |
Formation of Novel Covalent Bonds
The functional groups present in this compound and its derivatives can be utilized to form a variety of novel covalent bonds, leading to the synthesis of larger, more complex structures. The pyridazine nitrogen atoms, for example, can act as ligands for metal coordination, a property that is increasingly being explored in the synthesis of metal-organic frameworks (MOFs).
While specific examples involving this compound in the formation of extensive covalent networks are not readily found in the literature, the principles of covalent bond formation can be applied. For instance, if converted to a diamino or dicarbaldehyde derivative, it could potentially serve as a building block for the synthesis of covalent organic frameworks (COFs) through imine or other condensation reactions. The unique geometry and electronic properties of the pyridazine unit could impart interesting properties to such materials.
Furthermore, the carboxylic acid group can be activated and coupled with a variety of nucleophiles to form amide, ester, and other bonds, providing a versatile handle for the construction of diverse molecular architectures. Cross-coupling reactions, a cornerstone of modern organic synthesis, could also be employed. For example, if a halo-substituent were present on the pyridazine or phenyl ring, it could participate in reactions like Suzuki or Heck couplings to form new carbon-carbon bonds.
Spectroscopic Characterization and Elucidation of 4 4 Pyridazinyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each proton and carbon atom, thereby enabling a complete structural elucidation.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy of 4-(4-Pyridazinyl)benzoic acid is anticipated to reveal a distinct set of signals corresponding to the aromatic protons of the benzene (B151609) and pyridazine (B1198779) rings, as well as the acidic proton of the carboxylic acid group.
The benzoic acid portion of the molecule would feature two sets of chemically non-equivalent protons on the benzene ring. The two protons ortho to the carboxylic acid group and the two protons meta to it would likely appear as distinct doublets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts would be influenced by the electron-withdrawing nature of both the carboxylic acid and the pyridazinyl substituent.
The pyridazine ring possesses three protons. Due to the asymmetry of the 4-substituted pyridazine ring, these three protons would be chemically distinct and are expected to exhibit complex splitting patterns (doublets or doublet of doublets) in the downfield region of the spectrum, characteristic of heteroaromatic protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the position of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | - |
| Pyridazine-H | 8.5 - 9.5 | Multiplet | tbd |
| Benzene-H (ortho to COOH) | 8.0 - 8.3 | Doublet | tbd |
| Benzene-H (meta to COOH) | 7.8 - 8.1 | Doublet | tbd |
tbd - to be determined from experimental data.
Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides complementary information by detecting the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of δ 165-185 ppm. The carbon atoms of the benzene ring will give rise to four signals: one for the carbon attached to the carboxylic acid, one for the carbon attached to the pyridazine ring, and two for the four CH carbons (two equivalent carbons for each signal due to symmetry). The carbon atoms of the pyridazine ring will also produce distinct signals in the aromatic region, with their chemical shifts influenced by the nitrogen heteroatoms.
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 165 - 185 |
| Pyridazine-C (adjacent to N) | 145 - 160 |
| Pyridazine-C | 120 - 140 |
| Benzene-C (ipso to COOH) | 130 - 140 |
| Benzene-C (ipso to Pyridazinyl) | 140 - 150 |
| Benzene-CH | 125 - 135 |
The exact chemical shifts require experimental verification.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.
A COSY spectrum would reveal correlations between neighboring protons, helping to trace the proton-proton coupling networks within the benzene and pyridazine rings. An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Molecular Ion Determination
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₈N₂O₂ = 200.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule with high accuracy.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and confirms the arrangement of its constituent parts. The fragmentation of this compound is expected to proceed through several characteristic pathways.
A primary fragmentation would likely involve the loss of the carboxylic acid group (-COOH) as a radical, leading to a fragment ion at m/z 155, corresponding to the 4-pyridazinylphenyl cation. Another common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH), which would result in a fragment ion at m/z 183, the benzoyl-type cation. Further fragmentation of the pyridazine ring and the phenyl ring would lead to a series of smaller fragment ions, the analysis of which would provide conclusive evidence for the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 200 | [C₁₁H₈N₂O₂]⁺ (Molecular Ion) | - |
| 183 | [C₁₁H₇N₂O]⁺ | •OH |
| 155 | [C₁₀H₇N₂]⁺ | •COOH |
| 128 | [C₈H₆N]⁺ | CO from m/z 155 |
| 77 | [C₆H₅]⁺ | C₄H₂N₂ from m/z 155 |
These are predicted fragmentation pathways and require experimental confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is characterized by the distinct vibrational modes of its two main components: the carboxylic acid group and the pyridazine ring. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences their IR spectra. spectroscopyonline.comorgchemboulder.com
The most prominent feature of the carboxyl group is the O–H stretching vibration, which appears as a very broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.orgdocbrown.info This broadness is a direct result of the hydrogen-bonded dimer structure. spectroscopyonline.comorgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak. For aromatic carboxylic acids, this peak is typically found in the range of 1680 to 1710 cm⁻¹ due to conjugation with the benzene ring. spectroscopyonline.comlibretexts.org The spectrum also displays a C–O stretching vibration between 1210 and 1320 cm⁻¹ and a broad O–H out-of-plane bend (wag) around 900-960 cm⁻¹. spectroscopyonline.comorgchemboulder.com
The pyridazine unit contributes several characteristic bands. Aromatic C–H stretching vibrations appear above 3000 cm⁻¹. The C=N stretching vibration within the pyridazine ring is expected in the 1590-1650 cm⁻¹ region, similar to related pyridazine derivatives. jocpr.comliberty.edu The aromatic C=C ring stretching vibrations from both the benzene and pyridazine rings typically occur in the 1400 to 1600 cm⁻¹ range. liberty.edu
Table 1: Characteristic IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O–H Stretch | 2500–3300 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680–1710 | Strong, Sharp |
| Aromatic Rings | C–H Stretch | > 3000 | Medium to Weak, Sharp |
| Pyridazine/Benzene | C=C & C=N Stretch | 1400–1650 | Medium to Strong |
| Carboxylic Acid | C–O Stretch | 1210–1320 | Strong |
| Carboxylic Acid | O–H Bend (out-of-plane) | 900–960 | Broad, Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated system, which comprises the benzoic acid and pyridazine moieties. Both the benzene ring and the pyridazine ring are chromophores. The extensive π-conjugation across the entire molecule leads to π→π* transitions, which are typically intense. The presence of nitrogen and oxygen atoms with lone pairs of electrons also allows for weaker n→π* transitions. jove.com
For comparison, unsubstituted benzoic acid in an aqueous solution at acidic pH exhibits two main absorption bands: a strong band around 230 nm and a weaker band near 270 nm. rsc.org The presence of the pyridazine ring in conjugation with the benzoic acid system is expected to cause a bathochromic (red) shift in these absorption maxima. A structurally related compound, 4-[2-[1-(6-methyl-3-pyridazinyl)-4- piperidinyl]ethoxy]benzoic acid, ethyl ester, shows a maximum absorption (λmax) at 257 nm. labscoop.com
The electronic transitions in this compound are likely to involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These orbitals are expected to be delocalized across both the pyridazine and benzoic acid rings. The n→π* transitions, originating from the lone pair electrons on the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxyl group, are expected to appear as lower intensity bands or shoulders, potentially at longer wavelengths than the main π→π* transitions. jove.com
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Characteristics |
| π→π | Conjugated Pyridazinyl-Benzene System | ~250–280 | High Intensity |
| n→π | Carboxyl Group (C=O) | ~200–220 | Low Intensity |
| n→π* | Pyridazine Ring (N atoms) | > 280 | Low Intensity, may be obscured |
Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure
Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons, providing direct information about elemental composition, chemical states, and electronic band structure. wikipedia.orgacs.org
X-ray Photoelectron Spectroscopy (XPS) uses X-rays to ionize core-level electrons. The resulting spectrum provides a quantitative elemental analysis and, more importantly, information about the chemical environment of each element through "chemical shifts" in the binding energies. acs.orgaip.org For this compound, XPS can distinguish between the different carbon, oxygen, and nitrogen atoms.
C 1s: The carbon spectrum would consist of multiple overlapping peaks. The carbon atom of the carboxyl group (–COOH) is expected at the highest binding energy due to its bonding to two electronegative oxygen atoms. The carbons of the benzene ring attached to the carboxyl and pyridazine groups will have different chemical shifts from the other benzene carbons. The carbons within the pyridazine ring will also have distinct binding energies due to the adjacent electronegative nitrogen atoms. aip.org
O 1s: The two oxygen atoms in the carboxyl group are in different chemical environments (C=O vs. C-OH) and should, in principle, yield two distinct peaks, although they are often unresolved and appear as a single, broader peak.
N 1s: The two nitrogen atoms in the pyridazine ring are chemically equivalent and are expected to produce a single, sharp N 1s peak. aps.orgaip.org The binding energy of this peak is characteristic of nitrogen in an imine-like environment within a heteroaromatic ring. aps.org
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons to probe the valence electron region. wikipedia.orgthermofisher.com A UPS spectrum of this compound would reveal the structure of the molecular orbitals involved in chemical bonding. It would show a series of peaks corresponding to the energy levels of the valence orbitals, including the π-orbitals of the aromatic systems and the σ-orbitals. The highest occupied molecular orbital (HOMO) would appear at the lowest binding energy in the spectrum, providing key data for understanding the molecule's reactivity and electronic properties. wcupa.eduyoutube.com
Table 3: Expected Relative Core-Level Binding Energies (XPS) for this compound
| Atom | Chemical Environment | Expected Relative Binding Energy | Rationale |
| C 1s | C OOH | Highest | Bonded to two highly electronegative oxygen atoms. |
| C 1s | Pyridazine Ring | High | Bonded to electronegative nitrogen atoms. aip.org |
| C 1s | Benzene Ring (Substituted) | Intermediate | Attached to carboxyl and pyridazine groups. |
| C 1s | Benzene Ring (C-H) | Lowest | Standard aromatic C-H environment. |
| O 1s | C=O and O-H | High | Highly electronegative element. |
| N 1s | Pyridazine Ring | High | Electronegative element in a heteroaromatic ring. aip.org |
Advanced Structural Analysis of 4 4 Pyridazinyl Benzoic Acid and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Determination of Absolute Configuration and Molecular Conformation
For a molecule to have an absolute configuration, it must be chiral. 4-(4-Pyridazinyl)benzoic acid is itself an achiral molecule. However, if it crystallizes in a chiral space group, the crystal as a whole would be chiral. In such cases, the absolute configuration of the crystal structure can be determined using anomalous scattering effects, with the Flack parameter being a key indicator for validating the assignment. mdpi.com A value close to zero confirms the correct enantiomorphic form. mdpi.com
The molecular conformation, on the other hand, describes the spatial arrangement of atoms. A key conformational feature of this compound is the dihedral angle between the pyridazine (B1198779) and benzoic acid rings. In related bi-aryl systems, the rings are often twisted with respect to each other. For example, in the derivative 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one, the benzene (B151609) and pyridazine rings are twisted by a dihedral angle of 11.47 (2)°. nih.gov This twist is a result of balancing steric hindrance and the electronic effects of conjugation.
Characterization of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking
Intermolecular interactions are the forces that govern how molecules pack together in a crystal. For this compound, the most significant of these are hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). As is characteristic for many benzoic acid derivatives, molecules typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid moieties. nih.govnih.govucl.ac.uk The pyridazine ring introduces additional hydrogen bond acceptor sites at its nitrogen atoms. nih.gov These nitrogen atoms can participate in weaker C-H···N or N-H···N interactions, further stabilizing the crystal structure. nih.govnih.gov
Elucidation of Supramolecular Assembly and Crystal Packing Motifs
The interplay of the intermolecular forces described above leads to the formation of a specific three-dimensional supramolecular assembly. The robust O-H···O hydrogen bonds typically create dimeric synthons, which are fundamental building blocks of the crystal structure. nih.gov These dimers then arrange into higher-order structures, such as chains or sheets, through weaker interactions like C-H···O bonds or π-π stacking. nih.govnih.gov
The specific pattern of intermolecular interactions is known as the crystal packing motif. nih.gov In related benzoic acid co-crystals, common motifs include the formation of tetramers or one-dimensional ladder structures. brad.ac.uk The final crystal packing is a result of the most energetically favorable arrangement that maximizes attractive forces and minimizes repulsive interactions.
To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents crystallographic data for a related pyridazinone derivative.
| Parameter | Value for 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one nih.gov |
|---|---|
| Chemical Formula | C18H16N2O |
| Formula Weight | 276.33 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.0759 (3) |
| b (Å) | 5.8988 (1) |
| c (Å) | 17.8931 (4) |
| β (°) | 107.031 (1) |
| Volume (ų) | 1419.64 (5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.292 |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (d_norm), which highlights regions of close intermolecular contact. mdpi.com
Quantitative Assessment of Intermolecular Contact Contributions
For a molecule like this compound, one would expect significant contributions from O···H/H···O contacts (from hydrogen bonding), C···H/H···C contacts, and H···H contacts, which are typically the most abundant. nih.gov The presence of the pyridazine ring would also result in N···H/H···N and N···C/C···N interactions. nih.gov
The table below provides an example of the quantitative data derived from a Hirshfeld surface analysis for the related compound 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one, illustrating the relative importance of different intermolecular contacts.
| Interaction Type | Contribution (%) to Hirshfeld Surface nih.gov |
|---|---|
| H···H | 56.6 |
| C···H/H···C | 22.6 |
| O···H/H···O | 10.0 |
| N···H/H···N | 3.5 |
| C···C | 2.9 |
| N···C/C···N | 2.3 |
| Other | 2.1 |
Computational Chemistry and Theoretical Investigations of 4 4 Pyridazinyl Benzoic Acid
Electronic Structure Calculations (Density Functional Theory - DFT)
DFT is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 4-(4-Pyridazinyl)benzoic acid, specific findings related to the following areas have not been reported in available scientific literature:
Quantum Chemical Descriptors for Reactivity Assessment
Quantum chemical descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, are derived from electronic structure calculations to quantify a molecule's reactivity. A detailed reactivity assessment based on these descriptors for this compound has not been published.
Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)
Chemical Hardness (η) : This index measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity.
Chemical Softness (S) : As the reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and readiness to undergo chemical reactions. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.
Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.comsemanticscholar.org It is calculated from the electronic chemical potential and hardness. A higher electrophilicity index points to a greater capacity to stabilize accepted electronic charge. mdpi.comsemanticscholar.org
While the theoretical framework for these calculations is well-established, specific values for this compound have not been reported in the available literature. A hypothetical data table for such indices would appear as follows:
Table 1: Hypothetical Global Reactivity Indices for this compound (Note: The following values are for illustrative purposes only and are not based on actual research findings.)
| Index | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE | - |
| Hardness | η | - |
| Softness | S | - |
Local Reactivity Descriptors
While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors identify specific atomic sites that are most susceptible to electrophilic or nucleophilic attack. The most common of these are the Fukui functions.
Fukui Function (f(r)) : This function indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. semanticscholar.org Condensed Fukui functions simplify this by assigning a value to each atom, highlighting the most reactive centers within the this compound structure. For instance, calculations would identify which of the nitrogen atoms in the pyridazine (B1198779) ring or which carbon atoms are more likely to participate in a reaction.
Specific calculations of local reactivity descriptors for this compound are not available in the reviewed literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes that cannot be captured by static computational models.
Investigation of Adsorption Behavior on Material Surfaces
MD simulations are a valuable tool for studying how molecules like this compound interact with and adsorb onto the surfaces of various materials. For example, simulations could model the adsorption of this molecule on a metal or metal oxide surface, which is relevant for applications in corrosion inhibition or catalysis. researchgate.net These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the specific atoms involved in the interaction. Research on the adsorption of benzoic acid derivatives on silica surfaces has demonstrated the utility of this approach. scribd.com However, no studies specifically simulating the adsorption of this compound were found.
Dynamics of Molecular Interactions
MD simulations can also elucidate the interactions of this compound with other molecules, including solvents or biological macromolecules. These simulations track the trajectories of molecules over time, revealing information about hydrogen bonding, aggregation, and conformational changes. Such studies are crucial for understanding how a molecule behaves in a specific environment, but no research detailing the molecular interaction dynamics of this compound has been published.
Prediction of Dissociation Constants (pKa) and Lipophilicity (log P/D)
The dissociation constant (pKa) and the partition coefficient (log P) are fundamental physicochemical properties that influence a molecule's behavior in biological and chemical systems.
Dissociation Constant (pKa) : This value indicates the tendency of an acidic proton to dissociate in a solution. For this compound, the pKa of the carboxylic acid group and the pKa of the protonated pyridazine ring are of interest. Computational methods can predict pKa values, often by calculating the free energy change of the deprotonation reaction in a simulated solvent environment.
Lipophilicity (log P/D) : Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), measures a molecule's solubility in nonpolar versus polar solvents. This property is critical for drug design. The distribution coefficient (log D) is a pH-dependent measure of lipophilicity. Various computational models exist to predict these values based on a molecule's structure.
Despite the availability of these predictive methods, specific computationally derived pKa and log P values for this compound are not reported in the scientific literature.
Table 2: Hypothetical Predicted Physicochemical Properties for this compound (Note: The following values are for illustrative purposes only and are not based on actual research findings.)
| Property | Predicted Value |
|---|---|
| pKa (Carboxylic Acid) | - |
| pKa (Pyridazinium) | - |
Molecular Docking and Ligand-Binding Site Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.
A docking study of this compound would involve computationally placing the molecule into the binding site of a target protein. The simulation would then calculate the binding affinity, which is an estimate of the strength of the interaction. The results would also provide a detailed 3D model of the ligand-receptor complex, showing specific interactions such as hydrogen bonds and hydrophobic contacts between the benzoic acid or pyridazine moieties and the protein's amino acid residues. nih.gov Although a powerful technique, no molecular docking studies featuring this compound as a ligand have been identified in the available literature.
Analysis of Intermolecular Binding Modes and Energies with Macromolecular Targets
Computational chemistry serves as a powerful tool to predict and analyze how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These in silico methods, including molecular docking and molecular dynamics simulations, can elucidate the specific types of interactions and quantify the strength of these connections, offering insights into the compound's potential biological activity.
The molecular structure of this compound, featuring both a benzoic acid moiety and a pyridazine ring, suggests several key interaction points. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms within the pyridazine ring also act as hydrogen bond acceptors. The aromatic nature of both the benzene (B151609) and pyridazine rings allows for potential π-π stacking and hydrophobic interactions with corresponding residues in a protein's binding pocket.
Molecular docking studies on various benzoic acid derivatives have consistently highlighted the importance of the carboxylic acid group in forming strong hydrogen bonds with amino acid residues like Arginine, Serine, and Histidine. For instance, in studies of benzoic acid derivatives targeting the SARS-CoV-2 main protease, the carboxylate group was frequently observed to form crucial hydrogen bonds within the active site, contributing significantly to the binding affinity.
The pyridazine component, with its two adjacent nitrogen atoms, offers a unique electronic and steric profile. The pyridazine ring is known for its ability to participate in robust dual hydrogen-bonding interactions, which can be a significant factor in drug-target interactions. Furthermore, the inherent polarity and high dipole moment of the pyridazine ring can influence π-π stacking interactions with aromatic amino acid side chains such as Phenylalanine, Tyrosine, and Tryptophan. Computational analyses have shown that both electrostatic effects and dispersion forces play a prominent role in these stacking interactions.
To provide a clearer picture of the types of data generated in such computational studies, the following interactive tables showcase hypothetical binding data for this compound with a generic protein kinase target, based on common findings for similar heterocyclic compounds.
Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) | Involved Moiety of Ligand |
| Lysine (LYS) 72 | Hydrogen Bond | 2.8 | Carboxylic Acid (Oxygen) |
| Glutamic Acid (GLU) 91 | Hydrogen Bond | 3.1 | Pyridazine (Nitrogen) |
| Leucine (LEU) 144 | Hydrophobic | 3.9 | Benzene Ring |
| Phenylalanine (PHE) 145 | π-π Stacking | 4.2 | Pyridazine Ring |
| Aspartic Acid (ASP) 184 | Hydrogen Bond | 2.9 | Carboxylic Acid (Hydrogen) |
Table 2: Calculated Binding and Interaction Energies for this compound
| Energy Component | Calculated Value (kcal/mol) |
| Binding Energy (ΔG) | -8.5 |
| Electrostatic Energy | -4.2 |
| Van der Waals Energy | -3.8 |
| Hydrogen Bonding Energy | -2.5 |
| Desolvation Energy | +2.0 |
These tables illustrate how computational models can provide a detailed atom-level understanding of ligand-protein interactions. The binding mode is characterized by specific contacts with key amino acid residues, and the binding energy is dissected into its constituent energetic contributions. Such detailed analyses are invaluable in the field of drug discovery for optimizing the structure of a lead compound to enhance its binding affinity and selectivity for a particular biological target. While awaiting specific experimental or computational data for this compound, the principles and findings from related molecules provide a solid foundation for predicting its behavior at the molecular level.
Applications of 4 4 Pyridazinyl Benzoic Acid in Chemical Research and Material Science
Efficacy as Corrosion Inhibitors in Corrosive Media
The presence of nitrogen heteroatoms and the aromatic system in the pyridazine (B1198779) ring, coupled with the carboxyl group, suggests that 4-(4-pyridazinyl)benzoic acid and its derivatives can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. The inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.comtandfonline.com This adsorption is facilitated by the presence of heteroatoms (N, O) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of iron. gsconlinepress.com
Studies on various pyridazine derivatives have demonstrated their potential as corrosion inhibitors. For instance, novel pyridazine-based compounds have shown high inhibition efficiencies, reaching up to 96%, for mild steel in 1 M HCl. tandfonline.comtandfonline.com The effectiveness of these inhibitors is concentration-dependent, with higher concentrations leading to greater surface coverage and improved protection. capes.gov.br The mode of adsorption is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), with the latter leading to a more stable and robust protective layer. tandfonline.comtandfonline.com
Quantum chemical calculations using Density Functional Theory (DFT) have been employed to correlate the molecular structure of pyridazine derivatives with their inhibition efficiency. gsconlinepress.com Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment are used to predict the adsorption behavior and inhibitive action of these molecules. gsconlinepress.com A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal, both of which contribute to stronger adsorption and better inhibition. gsconlinepress.com
The following table summarizes the inhibition efficiency of some pyridazine derivatives in acidic media, which can provide an indication of the potential performance of this compound.
| Compound | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|---|
| PZ-yl | 1 M HCl | 1 x 10-3 | 96 |
| PZ-oxy | 1 M HCl | 1 x 10-3 | 94 |
| 5-benzyl-6-methyl pyridazine-3-thione | 1 M HCl | 1 x 10-4 | 98 |
Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis
The dual functionality of this compound makes it a valuable intermediate in organic synthesis, providing a scaffold for the construction of more elaborate molecular architectures.
Precursors for the Construction of Complex Heterocyclic Scaffolds
Pyridazine carboxylic acids and their derivatives are versatile precursors for the synthesis of a variety of fused heterocyclic systems. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, which can then participate in cyclization reactions. For example, pyridazine-4,5-dicarboxylic acid anhydride has been shown to react with binucleophiles to form novel spiro-heterocyclic systems. researchgate.net Similarly, amino-pyridazine carboxylic acids can be used as starting materials for the synthesis of pyridazino[3,4-d] tandfonline.comresearchgate.netoxazin-5-one derivatives. ekb.eg These fused systems are of interest due to their potential biological activities. ekb.egscispace.com
The pyridazine ring itself can also be a reactive component. For instance, a skeletal editing strategy has been developed to convert pyridines into pyridazines, highlighting the accessibility and potential for diversification of this heterocyclic core. chemrxiv.org This opens up avenues for creating a wide range of substituted pyridazines that can serve as building blocks for more complex molecules.
Components in Convergent and Divergent Synthetic Routes
In convergent synthesis, this compound can be elaborated into a more complex fragment that is then coupled with another fragment to form the final target molecule. The carboxylic acid provides a convenient handle for such coupling reactions, for example, through the formation of an amide bond. Pyridazine-3-carboxamides have been synthesized and shown to possess biological activity, demonstrating the utility of this approach. nih.govnih.govresearchgate.net
In divergent synthesis, the pyridazine and benzoic acid moieties can be functionalized independently to create a library of related compounds. The reactivity of the pyridazine ring allows for substitutions, while the carboxylic acid can be converted into a variety of functional groups. This approach is valuable in medicinal chemistry for structure-activity relationship studies. nih.gov Multi-component reactions involving pyridazine derivatives have also been reported, offering an efficient way to generate molecular diversity from simple starting materials. researchgate.net
Exploration in Supramolecular Chemistry and Crystal Engineering
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a promising candidate for the construction of well-defined supramolecular assemblies.
Design and Formation of Co-crystals and Coordination Polymers
The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, while the nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. This combination of functional groups can be exploited to form robust and predictable hydrogen-bonded networks in co-crystals. The pyridazine moiety can participate in multiple hydrogen bonds, a feature that has been observed in various pyridyl-pyridazine structures. acs.org
Furthermore, the nitrogen atoms of the pyridazine ring can coordinate to metal centers, making this compound a suitable ligand for the construction of coordination polymers. Pyrazine and its derivatives are known to act as bridging ligands, connecting metal ions to form one-, two-, or three-dimensional networks. mdpi.commdpi.com The carboxylate group can also coordinate to metal ions in various modes (monodentate, bidentate, bridging), adding to the structural diversity of the resulting coordination polymers. The combination of the pyridazine and carboxylate functionalities allows for the design of heteroleptic coordination polymers with interesting topologies and potential applications in areas such as catalysis and materials science. researchgate.net
Investigation of Mesomorphic Properties and Liquid Crystalline Behavior
The incorporation of heterocyclic rings, such as pyridazine, into the core of calamitic (rod-like) molecules can significantly influence their liquid crystalline properties. The presence of the pyridazine ring introduces a dipole moment and alters the molecular geometry, which can affect the stability and type of mesophases formed. mdpi.com
Development as Chemical Probes and Tools in Spectroscopic Experiments (e.g., Photo-CIDNP)
The exploration of this compound as a chemical probe, especially within sophisticated spectroscopic techniques such as Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP), is an area that appears to be largely uncharted. Photo-CIDNP is a powerful method for enhancing NMR signals of molecules involved in photochemical reactions, providing insights into reaction mechanisms and molecular interactions. The application of this technique relies on the specific photochemical properties of the molecule of interest or a sensitizer.
Currently, there is a lack of specific studies demonstrating the use of this compound in Photo-CIDNP experiments. The existing literature on Photo-CIDNP tends to focus on other classes of molecules. This suggests that the potential of this compound as a specialized tool for such spectroscopic investigations has yet to be realized or extensively reported. The development of novel chemical probes is a continuous endeavor in chemical biology and analytical chemistry, and the unique electronic properties of the pyridazine ring could, in principle, be harnessed for such applications. However, without dedicated research, its utility in this domain remains speculative.
Contributions to Structure-Activity Relationship (SAR) Studies for Chemical Design Principles
The pyridazine heterocycle is known to be a valuable pharmacophore due to its ability to participate in hydrogen bonding and other molecular interactions. researchgate.netnih.gov General SAR studies on pyridazine-containing compounds have explored how modifications to the pyridazine core and its substituents influence activities such as antimicrobial, anti-inflammatory, and anticancer effects. rjptonline.orgsarpublication.com These studies provide a broad understanding of the chemical features that contribute to the biological activity of this class of compounds.
However, the specific contribution of the this compound scaffold to overarching chemical design principles is not explicitly detailed in the available literature. To establish such principles, systematic studies would be required to correlate variations in the substitution pattern of the pyridazine and benzoic acid rings with changes in specific activities. Such research would be invaluable for guiding the future design of more potent and selective molecules based on this particular chemical framework.
Q & A
Q. What computational tools predict the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
